molecular formula C5H8N4 B1625346 1H-Pyrazole-1-carboximidamide, N-methyl- CAS No. 194852-88-5

1H-Pyrazole-1-carboximidamide, N-methyl-

Cat. No.: B1625346
CAS No.: 194852-88-5
M. Wt: 124.14 g/mol
InChI Key: QQYNNHMXMDLMHU-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carboximidamide, N-methyl-: is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a pyrazole ring substituted with a carboximidamide group and an N-methyl group. This compound is widely used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-carboximidamide, N-methyl- can be synthesized through several methods. One common method involves the reaction of pyrazole with cyanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product can be isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of 1H-Pyrazole-1-carboximidamide, N-methyl- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-1-carboximidamide, N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1H-Pyrazole-1-carboximidamide, N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carboximidamide, N-methyl- involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form guanidinium derivatives . The pyrazole ring structure also contributes to its biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-1-carboximidamide, N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N'-methylpyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-5(6)9-4-2-3-8-9/h2-4H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNNHMXMDLMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449484
Record name 1H-Pyrazole-1-carboximidamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194852-88-5
Record name 1H-Pyrazole-1-carboximidamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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